
Glucuronolactone
Descripción general
Descripción
Glucuronolactone (D-glucuronic acid γ-lactone) is a naturally occurring carbohydrate derived from glucose metabolism in the liver . It plays a critical role in detoxification by conjugating with toxins, drugs, and pollutants to form water-soluble glucuronides, which are excreted via urine and feces . Structurally, it is a cyclic ester of D-glucuronic acid, characterized by its stability and solubility in water . Beyond detoxification, this compound is widely used in energy drinks and supplements for its purported cognitive and physical performance-enhancing effects, including improved alertness, reduced fatigue, and increased glucose utilization .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La glucuronolactona se puede sintetizar a partir de la glucosa mediante un proceso de oxidación catalítica. El método implica disolver glucosa en agua desionizada para obtener una solución de glucosa, que luego se ilumina utilizando una lámpara ultravioleta. Se agrega peróxido de hidrógeno durante el proceso de reacción, y la oxidación catalítica se lleva a cabo bajo condiciones de agitación a una temperatura de 20-60 ° C durante 1-4 horas. La solución de ácido glucosa resultante se filtra, se concentra a presión reducida y se cristaliza para obtener glucuronolactona .
Métodos de Producción Industrial
La producción industrial de glucuronolactona típicamente implica el uso de glucosa como material de partida. El proceso incluye pasos como la oxidación catalítica, la filtración, la concentración y la cristalización. Este método es ventajoso ya que acorta el período de producción, reduce los costos de producción y minimiza la contaminación industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
La glucuronolactona experimenta varias reacciones químicas, que incluyen:
Oxidación: La glucuronolactona se puede oxidar para formar ácido glucárico.
Reducción: Se puede reducir para formar ácido glucurónico.
Sustitución: La glucuronolactona puede participar en reacciones de sustitución para formar glucurónidos.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Las enzimas como la glucuronosiltransferasa facilitan la formación de glucurónidos.
Productos Principales
Ácido glucárico: Formado a través de la oxidación.
Ácido glucurónico: Formado a través de la reducción.
Glucurónidos: Formado a través de reacciones de sustitución.
Aplicaciones Científicas De Investigación
Uses in Energy Drinks
Glucuronolactone is commonly found in energy drinks, where it is marketed for its supposed ability to improve mental focus and physical performance. Despite its popularity, there is insufficient scientific evidence to substantiate these claims. The European Food Safety Authority (EFSA) has indicated that this compound does not interact significantly with other common ingredients found in energy drinks, such as caffeine and taurine .
Table 1: Common Ingredients in Energy Drinks Containing this compound
Ingredient | Purpose |
---|---|
Caffeine | Stimulant for alertness |
Taurine | Amino acid believed to improve performance |
B Vitamins | Support energy metabolism |
This compound | Claimed to enhance cognitive function |
Potential Health Benefits
Recent studies have investigated the potential health benefits of this compound beyond its use in energy drinks:
- Joint Health : Some research suggests that this compound may improve joint functionality and reduce cholesterol and triglyceride levels .
- Detoxification : It has been suggested that this compound acts as a detoxifying agent by facilitating the elimination of toxins from the body .
- Immune System Support : Preliminary findings indicate that this compound may enhance the immune system's ability to inhibit tumor promoters and carcinogens .
Case Study: Immune Function and this compound
A study published in December 2023 reviewed the relationship between B vitamins, this compound, and immune system functionality. The findings indicated that this compound supplementation could potentially enhance immune responses when combined with certain B vitamins, although further research is needed to confirm these effects .
Safety and Toxicity Concerns
Despite its applications, concerns regarding the safety of this compound have been raised. A study evaluating the neurotoxic effects of this compound when consumed at high doses found significant changes in behavior and neurotransmitter levels in animal models . The study highlighted the need for caution regarding the consumption of energy drinks containing high levels of this compound.
Regulatory Status
This compound is approved for use as an over-the-counter supplement in countries like China and Japan, where it is marketed as a hepatoprotectant. However, comprehensive systematic reviews on its efficacy and safety are lacking . In contrast, regulatory bodies like the U.S. FDA have not established clear guidelines regarding its consumption due to insufficient data on long-term effects.
Mecanismo De Acción
La glucuronolactona ejerce sus efectos principalmente a través de su conversión a ácido glucurónico en el hígado. El ácido glucurónico se une a toxinas y otras sustancias extrañas, formando compuestos solubles en agua conocidos como glucurónidos. Estos glucurónidos luego se excretan del cuerpo a través de la orina y las heces, eliminando eficazmente las toxinas del sistema. El metabolismo de la glucuronolactona está regulado por varios factores, incluyendo la actividad enzimática y las variaciones genéticas .
Comparación Con Compuestos Similares
Structural Analogues: Gluconolactone
Chemical Structure and Metabolism
- Glucuronolactone: A lactone of D-glucuronic acid, metabolized to glucuronic acid and further converted to L-ascorbic acid (vitamin C) and xylulose .
- Gluconolactone: A lactone of gluconic acid, primarily used as a food additive and stabilizer.
Functional Differences
- Detoxification: this compound is integral to phase II detoxification via glucuronidation, whereas gluconolactone lacks this role .
- Applications: Both are used in energy drinks, but gluconolactone is more common in cosmetics (e.g., moisturizers) due to its humectant properties .
Functional Analogues in Energy Drinks: Taurine and Caffeine
Mechanisms of Action
- Taurine: An amino sulfonic acid that modulates cardiac contractility and osmoregulation. Synergizes with caffeine to enhance alertness .
- Caffeine: A methylxanthine that antagonizes adenosine receptors, increasing CNS stimulation .
- This compound: Enhances glucose metabolism and detoxification; effects on mental performance are synergistic with caffeine and taurine .
Metabolic Precursors and Derivatives: L-Ascorbic Acid
Functional Overlap
B Vitamins: Synergistic Effects in Energy Metabolism
Role in Energy Drinks
- B Vitamins (B3, B6, B12): Act as coenzymes in carbohydrate and lipid metabolism, complementing this compound’s glucose-enhancing effects .
Stimulant Compounds: Synephrine
Source and Mechanism
- Synephrine : Derived from bitter orange (Citrus aurantium), acts as an adrenergic agonist, increasing heart rate and blood pressure .
- This compound: Non-adrenergic; effects are mediated through glucose metabolism and detoxification .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
Table 2: Regulatory and Market Overview (2025)
Actividad Biológica
Glucuronolactone, a naturally occurring compound in the human body, has garnered attention for its potential biological activities and health benefits. This article delves into various aspects of this compound, including its biochemical properties, physiological effects, and implications for health based on recent research findings.
Overview of this compound
This compound is a metabolite of glucose and is produced in small amounts by the body. It plays a role in the detoxification processes and is often included in energy drinks due to its purported benefits on physical performance and metabolism. The compound is involved in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of connective tissues.
Chemical Structure : this compound is a lactone derived from D-glucuronic acid. Its structure allows it to participate in various biochemical pathways, particularly those related to detoxification and energy metabolism.
Metabolism : In mammals, this compound is formed from D-glucuronic acid through a lactonization process. It can be further metabolized or conjugated with other substances to facilitate their excretion from the body.
1. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals .
2. Anti-inflammatory Effects
This compound has been shown to reduce inflammation in various models. For instance, studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases .
3. Impact on Exercise Performance
Several studies have explored the effects of this compound on physical performance. It has been reported to enhance endurance and reduce fatigue during prolonged exercise sessions. This effect may be attributed to improved glycogen storage and utilization during physical activity .
Case Study: Energy Drinks
A clinical study assessed the effects of this compound as part of energy drinks on athletic performance. Participants consuming energy drinks containing this compound showed significant improvements in swimming performance and reduced perceived exertion compared to those consuming placebo drinks .
Table: Summary of Research Findings
Safety and Toxicology
This compound has been deemed safe for consumption at typical dietary levels. The European Food Safety Authority (EFSA) established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight per day based on animal studies . Toxicological assessments have not indicated any genotoxic or carcinogenic risks associated with this compound consumption.
Q & A
Q. What experimental models are most appropriate for investigating glucuronolactone’s role in hepatic detoxification pathways?
This compound’s detoxification mechanisms can be studied using in vitro hepatocyte cultures (e.g., HepG2 cells) to measure UDP-glucuronosyltransferase (UGT) activity via fluorometric assays . For in vivo models, rodent studies with controlled this compound dosing (1–2 g/kg) and liver tissue analysis (HPLC for glucuronide conjugates) are recommended. Ensure longitudinal designs to assess chronic exposure effects and include negative controls with placebo-treated cohorts .
Q. How can researchers resolve contradictions in cognitive performance data from studies combining this compound with caffeine or taurine?
Contradictions arise from variations in dosage ratios, administration routes, and outcome measures. A factorial design testing isolated this compound (100–600 mg) vs. combinatorial formulations (e.g., caffeine 80 mg + taurine 1 g) can isolate synergistic/antagonistic effects. Use double-blind protocols with standardized cognitive batteries (e.g., Stroop test, motor reaction time) and control for confounding variables like baseline caffeine intake . Meta-analyses of existing datasets (e.g., Cochrane reviews) may clarify trends .
Q. What analytical methods are critical for characterizing this compound purity in synthetic pathways?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for structural validation and quantifying impurities (>99% purity threshold). For enzymatic synthesis routes, monitor byproducts (e.g., D-glucaric acid) via gas chromatography-mass spectrometry (GC-MS). Follow USP-NF guidelines for reagent-grade validation .
Q. What molecular mechanisms underlie this compound’s potential neuroprotective effects?
Advanced studies should focus on its role in ascorbic acid biosynthesis via L-gulono-γ-lactone oxidase (GULO) pathways, particularly in GULO-deficient models (e.g., mice). Measure oxidative stress markers (malondialdehyde, glutathione) and neuronal apoptosis (TUNEL assay) in hippocampal tissues. RNA-seq can identify upregulated antioxidant genes (e.g., SOD1, CAT) . Compare results across in vitro (SH-SY5Y cells) and in vivo systems to validate translational relevance.
Q. How do interspecies differences in this compound metabolism impact preclinical-to-clinical extrapolation?
Rodents endogenously synthesize ascorbic acid, unlike humans, necessitating knockout models (e.g., GULO⁻/⁻ mice) to mimic human physiology. Dose-response studies must adjust for metabolic scaling (allometric principles). Pharmacokinetic analyses (plasma LC-MS) in primates can improve clinical trial dosing predictions. Address interspecies variability in UGT isoforms using recombinant enzyme assays .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on connective tissue synthesis?
Use nonlinear regression (e.g., sigmoidal Emax models) to quantify collagen production in fibroblast cultures (ELISA for hydroxyproline). For in vivo tendon repair studies, apply mixed-effects models to longitudinal tensile strength data. Include covariates like age and sex, and validate with bootstrap resampling to account for small sample sizes .
Q. How can researchers mitigate confounding variables in human trials evaluating this compound’s ergogenic benefits?
Implement crossover designs with washout periods (>2 weeks) to control intra-individual variability. Standardize diets (e.g., low-polyphenol) to minimize xenobiotic interactions. Use isotope-labeled this compound (¹³C) to trace bioavailability and exclude participants with polymorphisms in UGT1A1 (e.g., Gilbert’s syndrome) via genotyping .
Q. What in silico tools are effective for predicting this compound-protein interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to UGTs or collagen-binding integrins. Validate predictions with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Machine learning pipelines (e.g., AlphaFold-Multimer) may identify novel targets .
Q. How does this compound’s stability in formulation affect pharmacological studies?
Assess pH-dependent degradation (2.0–7.4) via accelerated stability testing (40°C/75% RH). For parenteral formulations, monitor lactone ring hydrolysis to glucuronic acid using Raman spectroscopy. Include stabilizers (e.g., trehalose) in lyophilized preparations and validate shelf life with Arrhenius kinetics .
Q. What ethical considerations arise in this compound research involving vulnerable populations?
For studies on detoxification in hepatic-impaired cohorts, ensure informed consent protocols address risks of metabolite overload. Use Data Safety Monitoring Boards (DSMBs) for trials exceeding 2 g/day doses. Publish adverse event data transparently, even if nonsignificant, to uphold reproducibility standards .
Q. Methodological Notes
- Basic Research : Focus on synthesis, characterization, and in vitro assays (e.g., Q1, Q3, Q9).
- Advanced Research : Prioritize mechanistic, translational, and clinical contradiction studies (e.g., Q2, Q4, Q5).
- Data Sources : Exclude commercial databases (per guidelines); rely on peer-reviewed journals, USP-NF, and preclinical trial repositories.
- Ethics : Adhere to NIH/WHO guidelines for animal/human studies .
Propiedades
IUPAC Name |
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872006 | |
Record name | (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-92-6, 14474-04-5 | |
Record name | Glucoxy | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucuronic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glucurolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Gulofuranuronic acid, gamma-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.